Stereochemical Differentiation: 3-Cyclopentylbutanoic Acid as the Sole Chiral Positional Isomer Among C9H16O2 Cyclopentyl-Butanoic Acids
3-Cyclopentylbutanoic acid is the only positional isomer among the three cyclopentyl-substituted butanoic acids (C9H16O2) that possesses a stereogenic center. The cyclopentyl group at C3 renders this carbon chiral, whereas both 2-cyclopentylbutanoic acid (C2 substitution generates a chiral center but with different steric environment) and 4-cyclopentylbutanoic acid (C4 substitution is achiral at the point of ring attachment) present fundamentally different stereochemical landscapes . This stereochemical distinction has direct consequences for procurement: recent patent literature (WO2023124567) demonstrates that the 3-amino-3-cyclopentylbutanoic acid scaffold—directly derived from 3-cyclopentylbutanoic acid—has been incorporated into macrocyclic peptide inhibitors targeting the PD-1/PD-L1 immune checkpoint axis, where the defined stereochemistry at C3 is essential for protein-protein interaction inhibition . In contrast, the 4-substituted isomer cannot support enantioselective recognition at the equivalent position because no stereogenic center exists at C4. The 3-substituted isomer thus represents a structurally non-redundant building block for any medicinal chemistry program requiring a chiral cyclopentyl-bearing butanoic acid core.
4-isomer: achiral at C4
| Evidence Dimension | Presence of stereogenic center at the cyclopentyl attachment carbon |
|---|---|
| Target Compound Data | Chiral at C3 (one stereogenic center; two possible enantiomers) |
| Comparator Or Baseline | 4-Cyclopentylbutanoic acid (CAS 5732-65-0): Achiral at C4 (no stereogenic center). 2-Cyclopentylbutanoic acid (CAS 5623-50-7): Chiral at C2 but with distinct steric environment due to proximity to carboxyl group. |
| Quantified Difference | Qualitative structural difference: 3-substituted isomer is the only positional isomer with a stereogenic center at a position that is neither adjacent to (C2) nor remote from (C4) the carboxyl group, providing a unique spatial arrangement of the cyclopentyl ring relative to the acid functionality. |
| Conditions | Structural analysis based on molecular topology; validated by published X-ray crystallography and asymmetric synthesis studies of 3-substituted cyclopentyl amino acid derivatives (J. Med. Chem. 2023). |
Why This Matters
For procurement, this means 3-cyclopentylbutanoic acid is non-substitutable by the more widely available 4-isomer in any application where chirality at the β-carbon is required, including asymmetric catalysis, chiral resolution studies, and enantioselective drug design.
